(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol
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Overview
Description
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 3-aminophenylmethyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . For instance, 4-chloroaniline can be reacted with 2,5-hexanedione in the presence of α-amylase to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amino group would yield an amine.
Scientific Research Applications
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazoles: These compounds share a similar amino group and are used in the synthesis of heterocyclic systems.
3(5)-Substituted Pyrazoles: These compounds exhibit tautomerism and are used in medicinal chemistry.
Uniqueness
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both an amino group and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
1931950-01-4 |
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Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(3S)-1-[(3-aminophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8,12H2/t11-/m0/s1 |
InChI Key |
QIAXXHVLJQQATR-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC(=CC=C2)N |
Canonical SMILES |
C1CN(CC1O)CC2=CC(=CC=C2)N |
Purity |
95 |
Origin of Product |
United States |
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